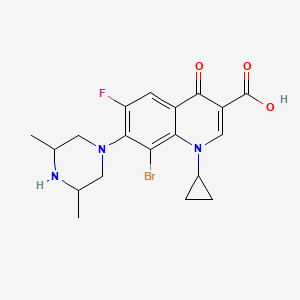
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-quinolinocarboxílico, 8-bromo-1-ciclopropil-7-(3,5-dimetil-1-piperazinil)-6-fluoro-1,4-dihidro-4-oxo- es un compuesto sintético que pertenece a la clase de antibióticos quinolónicos. Estos compuestos son conocidos por su actividad antibacteriana de amplio espectro y se utilizan comúnmente en el tratamiento de diversas infecciones bacterianas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 3-quinolinocarboxílico, 8-bromo-1-ciclopropil-7-(3,5-dimetil-1-piperazinil)-6-fluoro-1,4-dihidro-4-oxo- típicamente implica múltiples pasos, que incluyen:
Formación del núcleo de quinolina: Esto se puede lograr mediante la síntesis de Skraup, que implica la condensación de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante.
Introducción de sustituyentes: Los grupos bromo, ciclopropil, dimetilpiperazinil y fluoro se introducen mediante diversas reacciones de sustitución, a menudo involucrando halogenación, alquilación y sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de quinolina.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un grupo hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones con átomos de halógeno.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Aminas, tioles y otras especies nucleofílicas.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir óxidos de N-quinolina, mientras que la reducción podría producir hidroxiquinolinas.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en química medicinal.
Biología
En la investigación biológica, se puede utilizar para estudiar los mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos.
Medicina
Como antibiótico quinolónico, se utiliza para tratar infecciones bacterianas, particularmente las causadas por bacterias gramnegativas.
Industria
En la industria farmacéutica, se utiliza en el desarrollo y la producción de fármacos antibacterianos.
Mecanismo De Acción
El compuesto ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV, enzimas esenciales para la replicación y transcripción del ADN. Esto conduce a la interrupción de los procesos del ADN bacteriano y, en última instancia, a la muerte celular.
Comparación Con Compuestos Similares
Compuestos similares
Ciprofloxacina: Otro antibiótico quinolónico con un mecanismo de acción similar.
Levofloxacina: Una fluoroquinolona con un espectro de actividad más amplio.
Norfloxacina: Una quinolona que se utiliza principalmente para infecciones del tracto urinario.
Singularidad
El Ácido 3-quinolinocarboxílico, 8-bromo-1-ciclopropil-7-(3,5-dimetil-1-piperazinil)-6-fluoro-1,4-dihidro-4-oxo- es único debido a sus sustituyentes específicos, que pueden conferir propiedades farmacocinéticas únicas y actividad antibacteriana en comparación con otras quinolonas.
Propiedades
Número CAS |
182868-38-8 |
|---|---|
Fórmula molecular |
C19H21BrFN3O3 |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
8-bromo-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H21BrFN3O3/c1-9-6-23(7-10(2)22-9)17-14(21)5-12-16(15(17)20)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27) |
Clave InChI |
LJEBGJQHONMAJY-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















